

The Discovery and Isolation of Bisandrographolide C from Andrographis paniculata: A Technical Guide

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Compound of Interest		
Compound Name:	Bisandrographolide C	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of **Bisandrographolide C**, a novel diterpenoid dimer derived from the medicinal plant Andrographis paniculata. This document details the scientific journey from extraction to structure elucidation and preliminary biological screening, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Andrographis paniculata, a plant with a rich history in traditional medicine, is a known source of various bioactive compounds, primarily diterpenoids.[1] In 2019, a study published in the Journal of Organic Chemistry by Gao S. et al. reported the discovery of several unusual entlabdane diterpenoid dimers, including **Bisandrographolide C**.[2] This novel compound has since garnered interest for its selective activation of Transient Receptor Potential (TRP) channels, suggesting its potential as a lead compound for further therapeutic development.[1]

Physicochemical Properties and Identification

Bisandrographolide C is a structurally complex dimer of two andrographolide-like monomers. Its fundamental properties are summarized below.



Property	Value	Source
Molecular Formula	C40H56O8	[1]
Molecular Weight	664.87 g/mol	[1]
CAS Number	160498-02-2	[1]
Appearance	White solid	[4]
Solubility	Soluble in methanol and DMSO	[4]
HR-ESI-MS	m/z [M+H]+ (Calculated for C40H57O8)	[5]

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural elucidation of **Bisandrographolide C**, based on established protocols for diterpenoid isolation from Andrographis paniculata.

Isolation and Purification of Bisandrographolide C

The isolation of **Bisandrographolide C** is a multi-step process involving extraction and extensive chromatography. While specific yields for **Bisandrographolide C** are not widely reported, the general workflow is well-established for related compounds.[4]

3.1.1. Plant Material and Extraction

- Plant Material: The aerial parts of Andrographis paniculata are collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is exhaustively extracted with an organic solvent such as 95% ethanol or methanol at room temperature through maceration or Soxhlet extraction.[6]
- Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.[6]



3.1.2. Solvent Partitioning

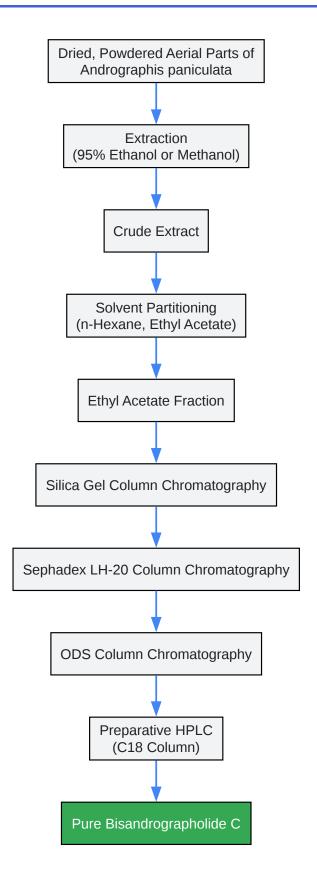
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate, to fractionate the compounds based on their polarity. The diterpenoid dimers, including **Bisandrographolide C**, are typically enriched in the ethyl acetate fraction.

3.1.3. Chromatographic Purification

A multi-step chromatographic approach is essential for the purification of **Bisandrographolide C** due to the complexity of the extract and the presence of structurally similar compounds.[4]

- Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel (60-120 mesh) column. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
- Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their size.
- Octadecylsilyl (ODS) Column Chromatography: Additional purification can be achieved using reversed-phase ODS column chromatography with a gradient of methanol and water.
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification of
 Bisandrographolide C is achieved by preparative or semi-preparative HPLC on a C18
 reversed-phase column. A typical mobile phase would be a gradient of methanol and water,
 with UV detection at around 223 nm.[6]





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Isolation Workflow for Bisandrographolide C



Structure Elucidation

The definitive structure of **Bisandrographolide C** was established through a combination of spectroscopic techniques.

3.2.1. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent like CDCl₃ or DMSO-d₆. These spectra provide detailed information about the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound. The mass-to-charge ratio (m/z) of the molecular ion is a key identifier.

Spectroscopic Data	Description
¹ H NMR	Provides information on the chemical environment and connectivity of protons.
¹³ C NMR	Reveals the number and types of carbon atoms in the molecule.
HR-ESI-MS	Confirms the molecular formula by providing a highly accurate mass measurement.

Biological Activity: TRPV Channel Activation

Bisandrographolide C has been identified as a selective activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV3 channels.[1] These channels are non-selective cation channels involved in various physiological processes, including pain sensation and temperature regulation.



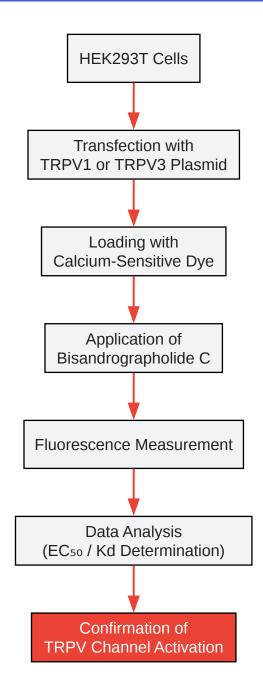
Target	Assay Type	Result (Kd)
TRPV1 Channel	Binding Affinity	289 μΜ
TRPV3 Channel	Binding Affinity	341 μΜ

In Vitro Assay for TRPV Channel Activation

The activity of **Bisandrographolide C** on TRPV channels is typically assessed using a calcium imaging assay in a cell line overexpressing the channel of interest (e.g., HEK293T cells).[1]

- Cell Culture and Transfection: HEK293T cells are cultured under standard conditions and transiently transfected with a plasmid encoding the human TRPV1 or TRPV3 channel.
- Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye.
- Compound Application: Bisandrographolide C at various concentrations is applied to the cells.
- Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.
- Data Analysis: The dose-response relationship is analyzed to determine the half-maximal effective concentration (EC₅₀) or the dissociation constant (Kd).





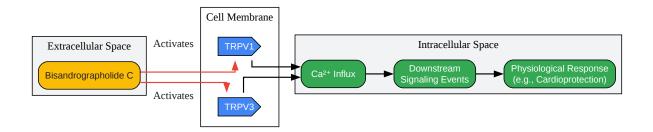
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Workflow for TRPV Channel Activation Assay

Signaling Pathway

The activation of TRPV1 and TRPV3 channels by **Bisandrographolide C** leads to an influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular Ca²⁺ can initiate a cascade of downstream signaling events, potentially leading to various physiological responses, including the observed protective effect on cardiomyocytes from hypoxia-reoxygenation injury.[1]





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Signaling Pathway of Bisandrographolide C

Conclusion

The discovery of **Bisandrographolide C** from Andrographis paniculata has unveiled a novel chemical entity with intriguing biological activity. Its selective activation of TRPV1 and TRPV3 channels opens new avenues for research into the therapeutic potential of this natural product. The methodologies outlined in this guide provide a foundational framework for the isolation, characterization, and biological evaluation of **Bisandrographolide C**, paving the way for further investigation by the scientific community. For more detailed experimental parameters, researchers are encouraged to consult the primary literature, particularly the work by Gao S. et al. in the Journal of Organic Chemistry (2019).[1]

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References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bisandrographolide C Immunomart [immunomart.com]



- 4. pubs.acs.org [pubs.acs.org]
- 5. Physiological responses, yield and medicinal substance (andrographolide, AP1) accumulation of Andrographis paniculata (Burm. f) in response to plant density under controlled environmental conditions PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
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